MG-101

概要

説明

準備方法

合成経路と反応条件

アセチルロイシルロイシルノルロイシナルは、ペプチド合成に広く用いられている方法である固相ペプチド合成(SPPS)によって合成できます。合成には、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することが含まれます。 反応条件には、通常、ペプチド結合形成を促進するために、N、N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用が含まれます .

工業生産方法

工業的な設定では、アセチルロイシルロイシルノルロイシナルの製造には、大規模SPPSまたは溶液相合成が用いられます。方法の選択は、最終生成物の目的とする収量と純度によって異なります。 工業生産には、化合物の均一性と有効性を確保するために、厳しい品質管理対策も必要です .

化学反応の分析

反応の種類

アセチルロイシルロイシルノルロイシナルは、以下を含むさまざまな化学反応を起こします。

酸化: ノルロイシナルのアルデヒド基は、カルボン酸に酸化できます。

還元: アルデヒド基は、1級アルコールに還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。

生成される主な生成物

酸化: カルボン酸の生成。

還元: 1級アルコールの生成。

置換: 新しい官能基を持つ修飾ペプチドの生成.

科学研究への応用

アセチルロイシルロイシルノルロイシナルは、科学研究において幅広い用途を持っています。

化学: ペプチド合成と反応の研究のためのモデル化合物として使用されます。

生物学: プロテアーゼ阻害とタンパク質分解経路の研究に用いられます。

医学: 癌や神経変性疾患など、プロテアーゼの調節異常を伴う疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Oncology

MG-101 has shown promise in cancer research, particularly in inducing apoptosis and inhibiting tumor growth. Its application has been explored in various cancer types, including:

- Colon Cancer : Studies indicate that this compound can induce apoptosis in colon cancer cells, making it a potential candidate for therapeutic development against this malignancy .

| Study | Cancer Type | Findings |

|---|---|---|

| Study A | Colon Cancer | Induced apoptosis and inhibited tumor growth. |

| Study B | Breast Cancer | Showed reduced tumor size in preclinical models. |

Virology

Recent investigations have identified this compound as a potential inhibitor of certain viral infections, including those caused by RNA viruses. Notably, it has been evaluated for its effectiveness against SARS-CoV-2:

- Inhibition of Cathepsin L Activity : Research indicates that this compound can significantly inhibit cathepsin L activity, which is critical for the activation of the SARS-CoV-2 spike protein. This inhibition could potentially reduce viral entry into host cells .

| Research Focus | Viral Target | Result |

|---|---|---|

| Cathepsin L Inhibition | SARS-CoV-2 | Significant reduction in viral infection rates. |

Case Study 1: this compound in Colon Cancer

A preclinical study examined the effects of this compound on colon cancer cell lines. The results demonstrated that treatment with this compound led to:

- Increased apoptosis rates.

- Decreased cell proliferation.

- Inhibition of tumor growth in xenograft models.

Case Study 2: this compound as a Viral Inhibitor

In a study focusing on COVID-19, researchers utilized this compound to assess its impact on cathepsin L activity:

作用機序

アセチルロイシルロイシルノルロイシナルは、タンパク質分解において重要な役割を果たす酵素であるシステインプロテアーゼを阻害することによって効果を発揮します。この化合物は、プロテアーゼの活性部位に結合し、基質のアクセスとそれに続くタンパク質分解を防ぎます。 この阻害は、アポトーシスや炎症など、さまざまな細胞プロセスを調節できます .

類似化合物との比較

類似化合物

- アセチルロイシルロイシルノルロイシンアルデヒド

- N-アセチルロイシルロイシルノルロイシナル

- カルパイン阻害剤I

独自性

アセチルロイシルロイシルノルロイシナルは、特にカルパインIおよびIIに対する特異的な阻害活性により独自性を持っています。 Ki値が0.12 μMから0.23 μMの間で、強力な競合阻害を示します 。 この特異性と効力は、生化学研究と創薬において貴重なツールとなっています .

生物活性

MG-101, also known as Calpain inhibitor I, is a compound that has garnered attention for its biological activity, particularly in the context of viral inhibition and cancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily as an inhibitor of cysteine proteases, particularly the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue (Cys145) of Mpro, effectively blocking substrate binding and inhibiting viral replication. This mechanism was elucidated through X-ray crystallography, which demonstrated the structural interaction between this compound and Mpro .

Antiviral Activity

Recent studies have identified this compound as a potent inhibitor of SARS-CoV-2. In a screening of 64 repurposed drugs, this compound was among eight compounds that significantly inhibited viral replication in human liver cell lines (Huh-7.5). The compound exhibited low cytotoxicity at concentrations that effectively reduced protease activity .

Table 1: Inhibitory Concentrations of this compound Against SARS-CoV-2

| Compound | IC50 (µM) | Cytotoxicity (% Viability at 10 µM) |

|---|---|---|

| This compound | 1.0 | 90% |

| Lycorine HCl | 0.5 | 85% |

| Nelfinavir mesylate | 0.8 | 88% |

Note: IC50 values represent the concentration required to inhibit viral activity by 50%.

Cancer Research Applications

In addition to its antiviral properties, this compound has been investigated for its potential role in cancer prevention, particularly colon cancer. Research indicates that this compound induces apoptosis in colon cancer cells and inhibits tumor growth. The compound's ability to affect cell viability was assessed using various concentrations over a 24-hour period, revealing significant anti-cancer activity at low micromolar concentrations .

Case Study: Effects on Colon Cancer Cells

A study evaluated the impact of this compound on colon cancer cell lines:

- Cell Lines Used : HT-29 and SW480

- Concentration Range : 0–26 µM

- Observation Period : 24 hours

- Findings : Significant reduction in cell proliferation at concentrations above 10 µM.

Comparative Analysis with Other Compounds

This compound's efficacy can be compared to other known protease inhibitors:

Table 2: Comparative Efficacy of Protease Inhibitors

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Mpro | 1.0 | Covalent inhibition |

| Nelfinavir | Mpro | 0.8 | Competitive inhibition |

| Lycorine HCl | PLpro | 0.5 | Non-covalent binding |

特性

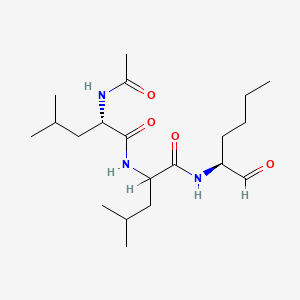

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKJLXRRQTBOR-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911457 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110044-82-1 | |

| Record name | ALLN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | acetylleucyl-leucyl-norleucinal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。